3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride
Overview
Description
3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H8ClN3O2 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that imidazopyridines can influence many cellular pathways necessary for the proper functioning of cells .
Biochemical Pathways
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cells . They can affect the functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride .
Biochemical Analysis
Biochemical Properties
3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as a GABA A receptor positive allosteric modulator, influencing the activity of the GABA A receptor, which is crucial for inhibitory neurotransmission in the central nervous system . Additionally, this compound can inhibit enzymes such as aromatase and proton pumps, further highlighting its versatility in biochemical interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the JAK/STAT-3 signaling pathway, which is involved in processes such as cell growth, differentiation, and apoptosis . Furthermore, this compound has been observed to affect the expression of genes related to inflammation and cancer, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis, by binding to its active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to its degradation . In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Additionally, this compound can influence the activity of enzymes involved in carbohydrate and lipid metabolism, further highlighting its role in regulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and organic cation transporters, facilitating its distribution within various tissues . Additionally, this compound can bind to plasma proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its activity, including its ability to modulate gene expression and metabolic processes .
Properties
IUPAC Name |
3-methylimidazo[4,5-b]pyridine-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-11-4-9-5-2-3-6(8(12)13)10-7(5)11;/h2-4H,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVBGWVIMTWMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.